N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 3-nitrobenzyl substitution at the pyridine N1 position and a 3-fluoro-4-methylphenyl group attached to the carboxamide moiety. The nitro and fluorine substituents likely influence electronic properties, solubility, and intermolecular interactions, which are critical for drug-like behavior.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-7-8-15(11-18(13)21)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(10-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNYZNFQBWWWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The compound shares a 2-oxo-1,2-dihydropyridine-3-carboxamide core with several analogs, but differences in substituents lead to distinct properties. Key comparisons include:
Key Differences and Implications
- Substituent Effects: The 3-nitrobenzyl group in the target compound is strongly electron-withdrawing, which may enhance hydrogen-bond acceptor capacity compared to BMS-777607’s 4-ethoxy group or DM-28’s dimethylpyridinone . The 3-fluoro-4-methylphenyl substituent combines halogenation and alkylation, balancing hydrophobicity and steric effects. This contrasts with the 3-bromo-2-methylphenyl group in , where bromine’s larger atomic radius may influence crystal packing.
- Biological Activity :
- Crystallographic Behavior: Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide form planar, hydrogen-bonded dimers.
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